3-[3-(3-Methoxyphenyl)-3-propylpyrrolidin-1-yl]-1-phenylpropan-1-one
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Overview
Description
3-[3-(3-Methoxyphenyl)-3-propylpyrrolidin-1-yl]-1-phenylpropan-1-one is a synthetic organic compound that belongs to the class of pyrrolidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-Methoxyphenyl)-3-propylpyrrolidin-1-yl]-1-phenylpropan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The benzoylethyl, m-methoxyphenyl, and propyl groups can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Reaction Conditions: Control of temperature, pressure, and solvent conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-Methoxyphenyl)-3-propylpyrrolidin-1-yl]-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[3-(3-Methoxyphenyl)-3-propylpyrrolidin-1-yl]-1-phenylpropan-1-one would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to its observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-Benzoylethyl)-3-phenylpyrrolidine: Lacks the m-methoxy group.
1-(2-Benzoylethyl)-3-(m-methoxyphenyl)pyrrolidine: Lacks the propyl group.
1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-ethylpyrrolidine: Has an ethyl group instead of a propyl group.
Uniqueness
3-[3-(3-Methoxyphenyl)-3-propylpyrrolidin-1-yl]-1-phenylpropan-1-one is unique due to the specific combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of the m-methoxy group, for example, might enhance its binding affinity to certain receptors or enzymes.
Properties
CAS No. |
1507-62-6 |
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Molecular Formula |
C23H29NO2 |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
3-[3-(3-methoxyphenyl)-3-propylpyrrolidin-1-yl]-1-phenylpropan-1-one |
InChI |
InChI=1S/C23H29NO2/c1-3-13-23(20-10-7-11-21(17-20)26-2)14-16-24(18-23)15-12-22(25)19-8-5-4-6-9-19/h4-11,17H,3,12-16,18H2,1-2H3 |
InChI Key |
FWIUQXXTTYGPHG-UHFFFAOYSA-N |
SMILES |
CCCC1(CCN(C1)CCC(=O)C2=CC=CC=C2)C3=CC(=CC=C3)OC |
Canonical SMILES |
CCCC1(CCN(C1)CCC(=O)C2=CC=CC=C2)C3=CC(=CC=C3)OC |
Synonyms |
β-[3-(m-Methoxyphenyl)-3-propyl-1-pyrrolidinyl]propiophenone |
Origin of Product |
United States |
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